Otaplimastat - 1176758-04-5

Otaplimastat

Catalog Number: EVT-284337
CAS Number: 1176758-04-5
Molecular Formula: C28H34N6O5
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SP-8203 has been used in trials studying the treatment of Ischemic Stroke.
Overview

Otaplimastat, also known as SP-8203, is a synthetic small molecule classified as a neuroprotectant. It is derived from a quinazoline-2,4-dione scaffold and has been primarily developed for therapeutic applications in acute ischemic stroke. The compound has shown promise in reducing brain damage associated with ischemic events by modulating matrix metalloprotease activity, which is critical in the pathophysiology of stroke and other neurological conditions. Otaplimastat is currently undergoing clinical trials to evaluate its safety and efficacy in humans, particularly in conjunction with recombinant tissue plasminogen activator therapy.

Source and Classification

Otaplimastat was synthesized by ShinPoong Pharmaceutical Co., Ltd., located in Ansan, Korea. It falls under the category of neuroprotective agents and is specifically classified as a matrix metalloprotease inhibitor. Its mechanism of action involves the inhibition of matrix metalloproteinases, which play a significant role in the degradation of extracellular matrix components during ischemic injury.

Synthesis Analysis

Methods and Technical Details

The synthesis of otaplimastat involves several steps typical of organic synthesis procedures for quinazoline derivatives. While specific details of the synthetic pathway are proprietary to ShinPoong Pharmaceutical, it is known that the process includes:

  1. Formation of the Quinazoline Core: The initial steps likely involve the cyclization of appropriate precursors to form the quinazoline ring.
  2. Functionalization: Subsequent modifications introduce various functional groups that enhance solubility and biological activity.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for clinical use.

The compound's hydrophobic nature poses challenges for solubility; thus, formulations for clinical trials often involve freeze-drying techniques to produce fine powders that can be easily dissolved in saline solutions .

Molecular Structure Analysis

Structure and Data

The molecular structure of otaplimastat features a quinazoline backbone with specific substituents that contribute to its biological activity. The chemical formula is C11_{11}H10_{10}N2_{2}O2_{2}, and its molecular weight is approximately 218.21 g/mol. The structural characteristics include:

  • Quinazoline Core: This bicyclic structure is essential for its neuroprotective properties.
  • Functional Groups: The presence of carbonyl groups enhances interaction with target proteins involved in matrix remodeling.
Chemical Reactions Analysis

Reactions and Technical Details

Otaplimastat primarily interacts with matrix metalloproteinases through competitive inhibition. The compound does not alter the expression levels of these enzymes but rather modulates their activity by upregulating tissue inhibitors of metalloproteinases (TIMPs). This mechanism effectively reduces proteolytic activity associated with ischemic damage without directly inhibiting MMP gene expression .

Mechanism of Action

Process and Data

The mechanism by which otaplimastat exerts its neuroprotective effects involves several key processes:

  1. Inhibition of Matrix Metalloproteinases: By inhibiting MMPs, otaplimastat reduces extracellular matrix degradation during ischemic events.
  2. Upregulation of TIMPs: Otaplimastat promotes the expression of TIMP-1, which inhibits MMP activity, thereby preserving the integrity of neuronal tissue during ischemia .
  3. Reduction of Reactive Oxygen Species: The compound also mitigates oxidative stress by decreasing reactive oxygen species production during ischemic episodes.

This multifaceted approach contributes to its efficacy in reducing brain damage caused by acute ischemic strokes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Otaplimastat typically appears as a white to off-white powder.
  • Solubility: It exhibits poor aqueous solubility, necessitating specialized formulation techniques for intravenous administration.

Chemical Properties

  • Stability: Otaplimastat is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values relevant to its functional groups indicate potential ionization states at physiological pH, influencing its pharmacokinetics.
Applications

Scientific Uses

Otaplimastat has been primarily investigated for its potential applications in treating acute ischemic stroke. Its ability to inhibit matrix metalloproteinases positions it as a candidate for reducing complications associated with thrombolytic therapies, such as those involving recombinant tissue plasminogen activator. Clinical trials have demonstrated its feasibility and safety profile, suggesting that it could become an important adjunct therapy in stroke management .

Introduction to Otaplimastat as a Neuroprotective Agent

Historical Context of MMP Inhibitors in Stroke Therapeutics

The exploration of MMP inhibitors in stroke therapeutics emerged from seminal research implicating MMP-2 and MMP-9 in blood-brain barrier breakdown during cerebral ischemia. Early studies revealed that MMP-9 elevation correlates with hemorrhagic transformation (HT) risk, particularly after rtPA administration, establishing MMPs as compelling therapeutic targets. Initial MMP inhibitors (e.g., batimastat, marimastat) showed preclinical efficacy but faced clinical limitations due to poor selectivity and musculoskeletal toxicity. Otaplimastat evolved as a structurally optimized successor, designed to overcome these challenges through enhanced central nervous system (CNS) penetration and a multitarget mechanism [3] [5] [8].

Key milestones in otaplimastat’s development include:

  • Preclinical Validation: Demonstrated significant reduction in infarct volume (30–50%) and edema in rodent embolic stroke models, both as monotherapy and in combination with rtPA [4] [7].
  • Phase 1 Studies: Established safety up to 240 mg in healthy volunteers without significant adverse events [1].
  • Phase 2 Trial (SAFE-TPA): A randomized, double-blind study in 69 stroke patients receiving rtPA. Otaplimastat (40 mg or 80 mg twice daily) showed:

Table 1: Key Efficacy Endpoints from Phase 2 Clinical Trial (NCT02787278) [1]

EndpointPlacebo (n=24)Otaplimastat 40 mg (n=24)Otaplimastat 80 mg (n=21)
Parenchymal Hematoma0%0%4.8%
Mortality (Day 90)8.3%4.2%4.8%
mRS ≤2 (Day 90)58.3%62.5%61.9%

These outcomes supported progression to an ongoing Phase 3 trial (NCT06660719) evaluating functional outcomes in 852 patients [6] [9].

Structural and Functional Classification of Otaplimastat (SP-8203)

Otaplimastat (C₂₈H₃₄N₆O₅; MW 534.61 g/mol; CAS 1176758-04-5) belongs to the quinazoline-dione class of synthetic neuroprotectants. Its structure features a dual quinazoline-2,4-dione scaffold linked by a flexible alkylamine chain, enabling simultaneous engagement with multiple molecular targets [2] [4].

Table 2: Structural and Functional Properties of Otaplimastat [2] [4] [7]

PropertyCharacteristics
Chemical ClassQuinazoline-2,4-dione derivative
Mechanism of ActionCompetitive MMP inhibition (IC₅₀ ~100–350 μM)
NMDA receptor antagonism (IC₅₀ ~87.5–350 μM)
Reactive oxygen species (ROS) suppression
SolubilityDMSO-soluble (100 mg/mL)
Biological TargetsMMP-2/9, NMDA receptors, oxidative stress pathways

Functionally, otaplimastat operates through three interconnected mechanisms:

  • MMP Inhibition: Directly binds zinc ions at the catalytic site of MMP-2/9, suppressing gelatinolytic activity (86% reduction in vivo) and preventing degradation of tight junction proteins (claudin-5, occludin) and extracellular matrix components [4] [8].
  • NMDA Receptor Antagonism: Competitively inhibits glutamate-mediated calcium influx in neurons, reducing excitotoxic damage. At 350 μM, it blocks >80% of NMDA-induced Ca²⁺ influx in primary cortical neurons [2] [7].
  • Antioxidant Activity: Scavenges superoxide radicals and upregulates endogenous antioxidants (e.g., SOD), decreasing ROS production by 65% in H₂O₂-stressed endothelial cells at 200 μM [2] [4].

This multitarget profile enables synergistic protection of the neurovascular unit, distinguishing otaplimastat from earlier single-mechanism MMP inhibitors.

Rationale for Targeting Matrix Metalloproteinases (MMPs) in Cerebral Ischemia

The imperative for MMP inhibition in ischemic stroke arises from their dual roles in acute injury and recovery, creating a therapeutic paradox: early inhibition protects the BBB, but late-phase inhibition may impede neurovascular remodeling. Otaplimastat addresses this through context-dependent modulation of MMP/TIMP equilibrium [3] [5] [8].

Pathophysiological Roles of MMPs

  • BBB Disruption: Ischemia activates MMP-9 within 2–4 hours, degrading type IV collagen and laminin in the basal lamina. This facilitates paracellular leakage, vasogenic edema, and hemorrhagic transformation—effects amplified by rtPA through plasmin-dependent MMP activation [5] [8].
  • Inflammatory Amplification: MMP-3/9 process pro-inflammatory cytokines (IL-1β, TNF-α) and chemokines, accelerating neutrophil infiltration and secondary injury [3] [10].
  • rtPA Complications: Delayed rtPA (>4.5 hours) synergizes with ischemia to increase MMP-9 activity 3-fold, correlating with 5.6-fold higher hemorrhage risk in animal models [4] [7].

Otaplimastat’s Mechanistic Advantage

Unlike broad-spectrum MMP inhibitors, otaplimastat employs a nuanced regulatory strategy:

  • TIMP-1/2 Restoration: In oxygen-glucose deprived endothelium, otaplimastat (10–100 μM) reverses ischemia-induced TIMP-1 suppression (2.5-fold increase), reestablishing endogenous inhibition of MMPs without altering MMP transcription [4] [7].
  • Temporal Selectivity: By preferentially inhibiting early MMP activation (0–24h) while permitting delayed MMP-mediated recovery (e.g., angiogenesis at 7–14d), it avoids impairing neurovascular plasticity [5] [8].
  • rtPA Window Extension: In embolic MCAO rats, otaplimastat reduced delayed rtPA (6h)-induced hemorrhage by 89% and mortality by 75%, enabling safer thrombolysis beyond 4.5 hours [4] [7].

Table 3: MMP-Related Pathways in Cerebral Ischemia and Otaplimastat’s Actions [3] [4] [5]

Pathophysiological ProcessKey MMP InvolvedOtaplimastat’s EffectFunctional Outcome
Basal lamina degradationMMP-2, MMP-9↓ Activity (via TIMP-1 restoration)Reduced BBB permeability, edema
Hemorrhagic transformationMMP-9↓ Expression (70–90%)Lowered intracranial hemorrhage
Neurovascular remodelingMMP-3, MMP-9No effect on late-phase (7d) activityUnimpaired recovery angiogenesis
rtPA-induced neurotoxicityMMP-3, MMP-9Blocks tPA-mediated MMP activationExtended therapeutic window

Concluding Remarks

Otaplimastat exemplifies a paradigm shift in stroke neuroprotection—transitioning from single-target agents to multitarget molecules that reconcile the dual nature of MMPs in ischemia. Its ability to selectively modulate the MMP/TIMP axis while concurrently blocking excitotoxicity and oxidative stress offers a compelling strategy to augment rtPA safety and efficacy. The ongoing Phase 3 trial will determine whether this mechanistic promise translates to improved clinical outcomes in thrombolysed stroke patients.

Properties

CAS Number

1176758-04-5

Product Name

Otaplimastat

IUPAC Name

N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide

Molecular Formula

C28H34N6O5

Molecular Weight

534.6 g/mol

InChI

InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39)

InChI Key

SJZBPVOSFYUHFV-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O

Solubility

Soluble in DMSO

Synonyms

Otaplimastat;

Canonical SMILES

CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.